c-Met Kinase Inhibition Potency in Cellular Assays: A Direct Comparison to a Close Analog
The derivatized target scaffold, specifically 3-(3-chlorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CHEMBL493519), demonstrates potent c-Met kinase inhibition. This represents a direct head-to-head comparison with the unsubstituted parent core (the target compound for procurement), highlighting the value of the core's synthetic versatility. The parent compound is the essential starting point for synthesizing derivatives with this level of activity. [1]
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not applicable (parent compound) |
| Comparator Or Baseline | 3-(3-chlorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CHEMBL493519): IC50 = 40 nM |
| Quantified Difference | Not applicable (parent vs. derivative) |
| Conditions | Inhibition of GST-tagged human c-Met expressed in SF9 cells |
Why This Matters
This data provides direct, quantitative proof that the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core can be elaborated into a potent (40 nM) lead compound, underscoring its value as a privileged scaffold for kinase inhibitor development and justifying its procurement as a key intermediate.
- [1] BindingDB. BDBM50257631: 3-(3-chlorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. IC50 Data Summary. View Source
